molecular formula C7H5F3IN B13663325 5-Iodo-2-methyl-3-(trifluoromethyl)pyridine

5-Iodo-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13663325
M. Wt: 287.02 g/mol
InChI Key: XQUKRZDZNVGBGH-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3IN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine, methyl, and trifluoromethyl groups in its structure makes it a unique compound with distinct chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-3-(trifluoromethyl)pyridine typically involves the introduction of iodine, methyl, and trifluoromethyl groups onto a pyridine ring. One common method is the iodination of 2-methyl-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, continuous flow processes or catalytic methods could be employed to enhance the efficiency and yield of the synthesis. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-2-methyl-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can facilitate the formation of covalent bonds with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
  • 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

Uniqueness

5-Iodo-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents. The presence of both iodine and trifluoromethyl groups on the pyridine ring imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential use in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-iodo-2-methyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c1-4-6(7(8,9)10)2-5(11)3-12-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUKRZDZNVGBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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